N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
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Description
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H15FN2OS and its molecular weight is 314.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazolo[5,4-d]thiazoles, which are structurally similar to this compound, are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Mode of Action
The thiazolo[5,4-d]thiazole moiety, a key structural component of this compound, is known to enable efficient intermolecular π–π overlap due to its electron-deficient system, high oxidative stability, and rigid planar structure . This suggests that the compound may interact with its targets through π–π interactions.
Biochemical Pathways
Compounds with similar structures have been used in the field of organic photovoltaics , suggesting that they may influence electron transport pathways.
Result of Action
A compound bearing a 4-fluorophenyl group, which is structurally similar to this compound, exhibited superior antibacterial activity . This suggests that this compound may also have potential antibacterial effects.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-20-16-13(18)8-5-9-14(16)22-17(20)19-15(21)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMUZVPRTTWSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.